molecular formula C8H7BrCl2Mg B13444580 Magnesium;2,4-dichloro-1-ethylbenzene;bromide

Magnesium;2,4-dichloro-1-ethylbenzene;bromide

Cat. No.: B13444580
M. Wt: 278.25 g/mol
InChI Key: SVWLYRYNLIVIHP-UHFFFAOYSA-M
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Description

Magnesium;2,4-dichloro-1-ethylbenzene;bromide is an organomagnesium compound classified as a Grignard reagent, with the general formula RMgX (where R = 2,4-dichloro-1-ethylphenyl and X = Br). This compound is synthesized via the reaction of 2,4-dichloro-1-ethylbenzene bromide with magnesium metal in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) under inert conditions . Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups. The presence of electron-withdrawing chlorine substituents on the aromatic ring likely enhances the reagent’s stability while moderating its reactivity compared to non-halogenated analogs .

Properties

Molecular Formula

C8H7BrCl2Mg

Molecular Weight

278.25 g/mol

IUPAC Name

magnesium;2,4-dichloro-1-ethylbenzene;bromide

InChI

InChI=1S/C8H7Cl2.BrH.Mg/c1-2-6-3-4-7(9)5-8(6)10;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

SVWLYRYNLIVIHP-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;2,4-dichloro-1-ethylbenzene;bromide typically involves the reaction of 2,4-dichloro-1-ethylbenzene with magnesium in the presence of a brominating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic compound. The general reaction scheme is as follows:

2,4-dichloro-1-ethylbenzene+Mg+Br2This compound\text{2,4-dichloro-1-ethylbenzene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 2,4-dichloro-1-ethylbenzene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) can facilitate the reaction by stabilizing the intermediate complexes.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2,4-dichloro-1-ethylbenzene;bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium center.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2,4-dichloro-1-ethylphenol.

Scientific Research Applications

Magnesium;2,4-dichloro-1-ethylbenzene;bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: The compound can act as a catalyst in various chemical reactions.

    Material Science: It is used in the development of new materials with unique properties.

    Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.

Mechanism of Action

The mechanism by which Magnesium;2,4-dichloro-1-ethylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various substrates The magnesium ion can coordinate with electron-rich sites on the substrate, facilitating chemical transformations

Comparison with Similar Compounds

Research Findings and Data

Thermochemical Stability

Magnesium bromide (MgBr₂) exhibits a standard enthalpy of formation (ΔfH°gas) of -302.92 kJ/mol, indicating high thermodynamic stability . While direct data for the organomagnesium compound is unavailable, the chlorine substituents likely enhance thermal stability compared to non-halogenated analogs.

Industrial and Pharmaceutical Relevance

  • Phenylmagnesium bromide is a staple in academic and industrial labs for synthesizing alcohols and ketones .

Biological Activity

Overview of Magnesium;2,4-dichloro-1-ethylbenzene;bromide

This compound is a hybrid of magnesium and organic halides, notably featuring a dichloroethylbenzene moiety. The biological activity of such compounds can be influenced by their structural properties, including the presence of halogen atoms and the metal center.

Biological Activity

1. Antimicrobial Properties

  • Compounds containing halogens, particularly chlorine, have been studied for their antimicrobial properties. For instance, dichlorobenzene derivatives have shown effectiveness against various bacterial strains. The presence of magnesium may enhance these properties by acting as a cofactor in enzymatic reactions.

2. Cytotoxicity

  • Studies indicate that organometallic compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways. Research has demonstrated that certain magnesium complexes can induce apoptosis in malignant cells.

3. Environmental Impact

  • The environmental toxicity of halogenated compounds is well-documented. They can bioaccumulate in aquatic organisms and disrupt endocrine functions due to their persistent nature. The degradation products of such compounds are often more toxic than the parent compounds themselves.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various chlorinated aromatic compounds against E. coli and Staphylococcus aureus. Results indicated that 2,4-dichlorobenzene exhibited significant inhibition zones, suggesting potential applications in disinfectants.

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on breast cancer cell lines treated with magnesium-based organometallics revealed a dose-dependent increase in cell death, attributed to ROS generation and subsequent oxidative stress.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
2,4-DichlorobenzeneAntimicrobialInhibition of E. coli growth
Magnesium ChlorideCytotoxicInduction of apoptosis in cancer cells
EthylbenzeneEndocrine disruptorAltered hormonal levels in aquatic species
This compoundPotentially CytotoxicHypothesized ROS generationAuthor's Compilation

Research Findings

  • Metal Complexes and Biological Systems : Magnesium plays a crucial role in various biological processes, including enzyme activation and stabilization of nucleic acids. Its incorporation into organometallic frameworks could lead to novel therapeutic agents.
  • Toxicological Studies : Research indicates that exposure to chlorinated compounds can lead to long-term health effects, including carcinogenicity and reproductive toxicity.

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